2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
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Overview
Description
The compound “2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione” is a chemical compound with the molecular formula C23H20N4O3 . It is related to other compounds such as 2- (2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel), which is a noncompetitive AMPA receptor antagonist .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical and Chemical Properties Analysis
This compound has a molecular weight of 400.4 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are 400.15354051 g/mol . The topological polar surface area is 73.8 Ų . It has 30 heavy atoms .Scientific Research Applications
Antiviral Applications
One of the notable applications of compounds structurally related to 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione is in the field of antiviral research. For example, derivatives of benzo[de]isoquinoline-diones have shown effectiveness against herpes simplex and vaccinia viruses in chick embryo cell cultures, indicating their potential as antiviral agents (GARCIA-GANCEDO et al., 1979).
Applications in Organic Chemistry and Synthesis
The compound and its derivatives are also relevant in organic chemistry, particularly in synthesis. They have been utilized in copper(II)-catalyzed reactions to synthesize benzo[f]pyrido[1,2-a]indole-6,11-diones, showcasing their role in facilitating complex chemical reactions (Liu & Sun, 2012).
Photophysical Properties and Sensing Applications
Another research area involves investigating the photophysical properties of naphthalimide derivatives, such as those containing benzimidazo[2,1-a]benz[de]isoquinoline-7-one. These compounds have been studied as sensors for pH and iron (Fe3+), displaying potential as reversible switches and fluorescent probes (Zhao et al., 2016).
Applications in Electroluminescence
Compounds in this chemical family have been synthesized for potential application in organic light-emitting devices. Their photophysical properties have been explored in solution and in polymer films, indicating their suitability for use in electroluminescent layers (Dobrikov et al., 2011).
Oxygen Sensing and Measurement
In the context of oxygen sensing, 2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione has been used in PET dyads for monitoring cumulative exposure to molecular oxygen. This demonstrates its utility in developing tools for monitoring the exposure of goods to oxygen (Shritz et al., 2015).
Detection of Fluoride Ions
The derivatives of 1, 8-naphthalimide, structurally similar to the compound , have been synthesized and used as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This highlights their potential application in environmental and analytical chemistry (Zhang et al., 2020).
Antimicrobial Applications
Further, the derivatives of benzo[de]isoquinoline-1,3-dione have been explored for their antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Sakram et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-20(26-13-11-25(12-14-26)19-9-1-2-10-24-19)15-27-22(29)17-7-3-5-16-6-4-8-18(21(16)17)23(27)30/h1-10H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODSFPBUGXXJDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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